

# Commercial Availability and Synthetic Guide for 1-Iodo-2-methylhexane

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## Compound of Interest

Compound Name: **1-Iodo-2-methylhexane**

Cat. No.: **B13660690**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **1-Iodo-2-methylhexane**, a valuable alkyl iodide intermediate in organic synthesis. Furthermore, it outlines a detailed experimental protocol for its preparation from a commercially available starting material. This document is intended to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry, process development, and discovery research.

## Introduction to Alkyl Iodides in Research and Development

Alkyl iodides, such as **1-Iodo-2-methylhexane**, are important intermediates in a variety of chemical transformations. The high reactivity of the carbon-iodine bond makes them excellent substrates for nucleophilic substitution and cross-coupling reactions, which are fundamental processes in the construction of complex molecular architectures. In drug discovery, the introduction of alkyl fragments is a common strategy for modulating the pharmacological properties of lead compounds, including their potency, selectivity, and metabolic stability. While the direct incorporation of alkyl halides in final drug molecules is less common, their utility as synthetic precursors is well-established.

## Commercial Sourcing of 1-Iodo-2-methylhexane

**1-Iodo-2-methylhexane** (CAS Number: 624-21-5) is available from a limited number of chemical suppliers. The table below summarizes the currently available information. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

Supplier	CAS Number	Molecular Formula	Purity/Specification	Available Quantities	Price
BLD Pharm <sup>[1]</sup>	624-21-5	C7H15I	Information not readily available	Contact for details	Contact for details
ChemSrc <sup>[2]</sup>	624-21-5	C7H15I	Information not readily available	Contact for details	Contact for details

Note: Purity, available quantities, and pricing information are often not listed in online catalogs and require direct inquiry.

## Experimental Protocol: Synthesis of 1-Iodo-2-methylhexane from 2-Methylhexan-1-ol

The following protocol describes a common and effective method for the preparation of primary iodoalkanes from the corresponding primary alcohols. This procedure is based on well-established iodination reactions using an alkali metal iodide in the presence of a strong acid.<sup>[3]</sup> <sup>[4]</sup>

Reaction Scheme:

Materials and Reagents:

- 2-Methylhexan-1-ol
- Sodium iodide (NaI)
- Concentrated phosphoric(V) acid (H<sub>3</sub>PO<sub>4</sub>)

- Diethyl ether (or other suitable extraction solvent)
- Saturated aqueous sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated aqueous sodium thiosulfate solution ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus (optional, for purification)
- Magnetic stirrer and stir bar

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylhexan-1-ol (1.0 equivalent) and sodium iodide (1.2 equivalents).
- Acid Addition: Slowly add concentrated phosphoric(V) acid (2.0 equivalents) to the stirred mixture. The addition should be done carefully, as the reaction may be exothermic.
- Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up:
  - Allow the reaction mixture to cool to room temperature.
  - Pour the mixture into a separatory funnel containing cold water.

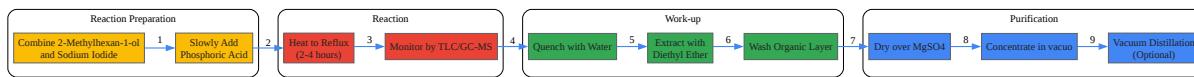
- Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic extracts.
- Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude **1-Iodo-2-methylhexane**.
- Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

#### Safety Precautions:

- This procedure should be carried out in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Concentrated phosphoric acid is corrosive and should be handled with care.
- Diethyl ether is highly flammable.

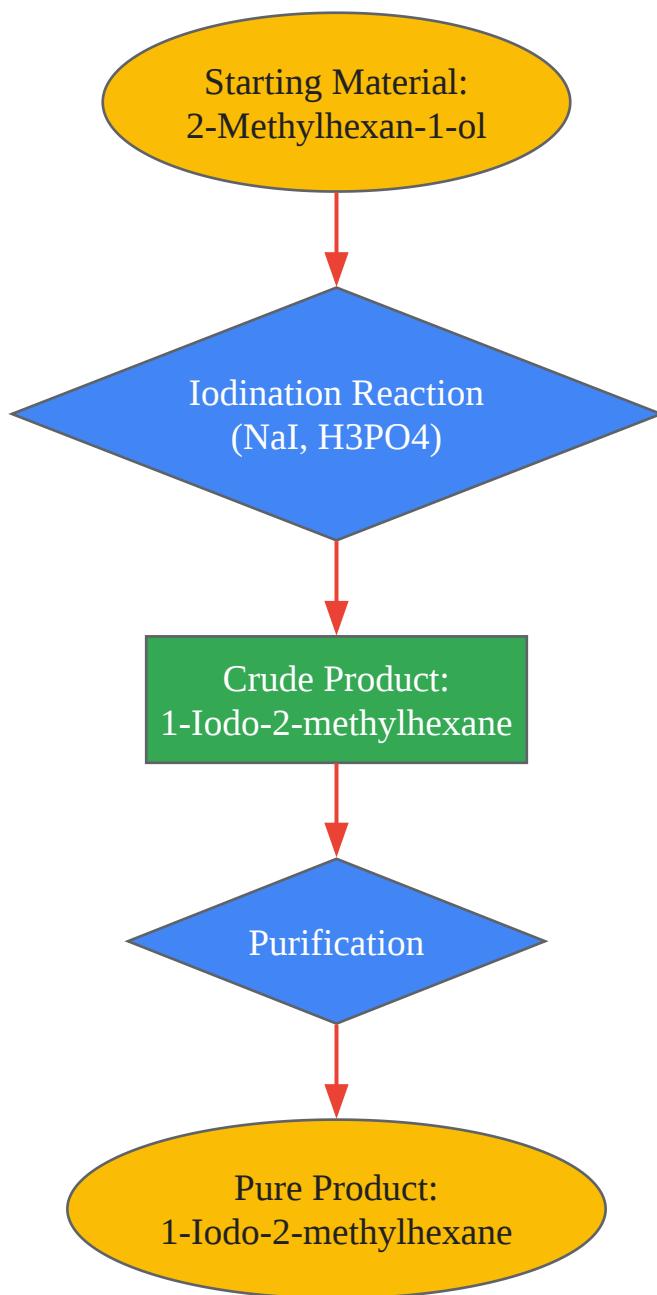
## Visualizing the Workflow

The following diagrams illustrate the key logical and procedural steps in the synthesis of **1-Iodo-2-methylhexane**.



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Caption: Experimental workflow for the synthesis of **1-Iodo-2-methylhexane**.

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Caption: Logical flow of the synthesis from starting material to pure product.

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## References

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